
Cefoperazone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefoperazone-d5 is a deuterated form of cefoperazone, a third-generation cephalosporin antibiotic. This compound is used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify cefoperazone levels in biological samples. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that helps in accurate measurement and analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of cefoperazone-d5 involves several steps:
Alkylation and Deprotection: Boc-ethylenediamine undergoes alkylation and deprotection to form an intermediate.
Cyclization: The intermediate is cyclized to obtain another intermediate.
Condensation: This intermediate is then condensed with D(-)-p-hydroxyphenylglycine to form a new intermediate.
Final Condensation: The final intermediate is condensed with a cefmenoxime intermediate to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process design is optimized for cost-effectiveness, simplicity, and high purity, ensuring that the final product has a purity of over 99% .
Analyse Des Réactions Chimiques
Types of Reactions
Cefoperazone-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Cefoperazone-d5 is widely used in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of cefoperazone.
Biology: Helps in studying the pharmacokinetics and metabolism of cefoperazone in biological systems.
Medicine: Used in clinical studies to monitor cefoperazone levels in patients.
Industry: Employed in quality control processes to ensure the purity and potency of cefoperazone formulations
Mécanisme D'action
Cefoperazone-d5, like cefoperazone, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cefoperazone: The non-deuterated form of cefoperazone-d5.
Ceftriaxone: Another third-generation cephalosporin with a similar spectrum of activity.
Ceftazidime: Known for its effectiveness against Pseudomonas aeruginosa.
Uniqueness
This compound is unique due to its deuterium atoms, which provide stability and accuracy in analytical measurements. This makes it particularly valuable in mass spectrometry for precise quantification and analysis .
Propriétés
Formule moléculaire |
C25H27N9O8S2 |
|---|---|
Poids moléculaire |
650.7 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2R)-2-[[2,3-dioxo-4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16-,22-/m1/s1/i1D3,3D2 |
Clé InChI |
GCFBRXLSHGKWDP-JRKCSJSSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
SMILES canonique |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


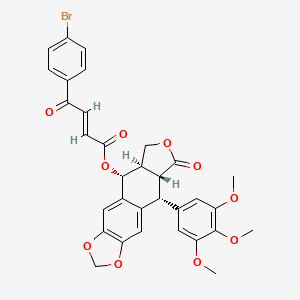
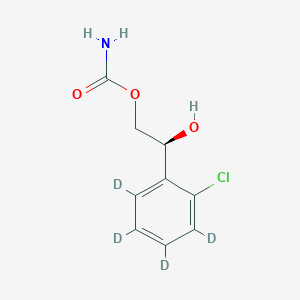

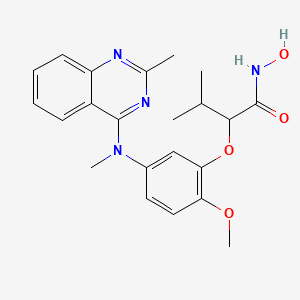
![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)


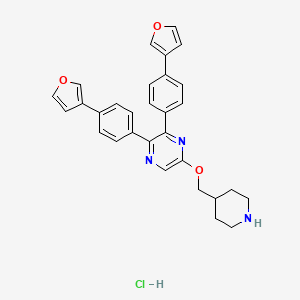
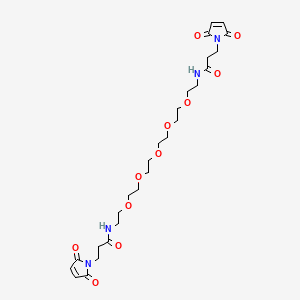
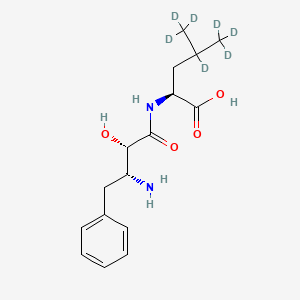

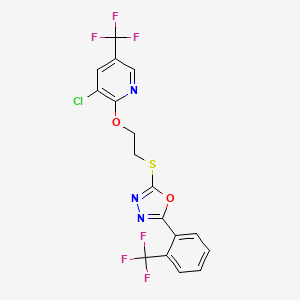
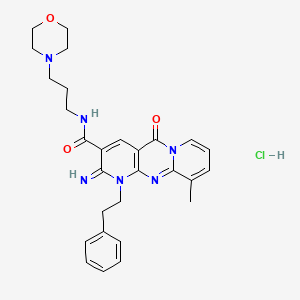
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
